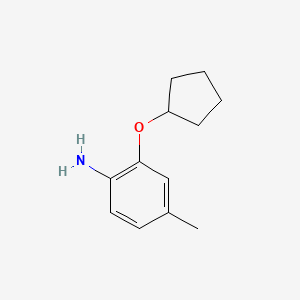

2-(Cyclopentyloxy)-4-methylaniline

Description

Contextualization of 2-(Cyclopentyloxy)-4-methylaniline within Contemporary Organic Synthesis and Chemical Research

This compound belongs to the class of substituted anilines and aryl ethers, two fundamental structural motifs in organic chemistry. wikipedia.orgontosight.ai The combination of a bulky cyclopentyloxy group at the ortho position to the amino group, along with a methyl group at the para position, imparts a unique set of steric and electronic properties to the molecule. These features make it a valuable building block and intermediate in the synthesis of more complex chemical structures. ontosight.ai Its structure suggests potential for investigation in areas where fine-tuning of molecular properties is crucial.

Historical Development and Significance of Related Aniline (B41778) and Ether Derivatives in Synthetic Chemistry

Aniline and its derivatives have a rich history in chemical synthesis, dating back to the 19th century. wikipedia.org They are foundational to the dye industry and have since become indispensable in the production of pharmaceuticals, polymers, and agrochemicals. wikipedia.orgontosight.airesearchgate.net The amino group of anilines is highly reactive and can be readily modified, allowing for a diverse range of chemical transformations. wikipedia.org

Similarly, aryl ethers are a significant class of organic compounds with widespread applications. thieme-connect.de They are integral to the structure of many natural products and synthetic drugs. The development of synthetic methods for aryl ethers, such as the Williamson ether synthesis and more modern transition-metal-catalyzed cross-coupling reactions, has been a major focus in organic chemistry. thieme-connect.de The stability of the ether linkage, combined with its influence on the electronic properties of the aromatic ring, makes it a key functional group in molecular design.

Rationale for Comprehensive Academic Investigation of this compound

The specific substitution pattern of this compound presents several avenues for academic inquiry. The steric hindrance provided by the ortho-cyclopentyloxy group can influence the regioselectivity of reactions involving the amino group and the aromatic ring. stackexchange.com Understanding these effects is crucial for its strategic use in the synthesis of targeted molecules. Furthermore, the interplay between the electron-donating amino and ether groups and the methyl group can modulate the compound's reactivity and physical properties. A thorough investigation into its synthesis, characterization, and reactivity is warranted to fully unlock its potential as a versatile tool for synthetic chemists. While detailed research on this specific compound is not widely published, its structural components suggest it could be a valuable intermediate in the development of novel materials and pharmaceutically relevant scaffolds. ontosight.ainih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyloxy-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-6-7-11(13)12(8-9)14-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDLVQRPHVHEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640965 | |

| Record name | 2-(Cyclopentyloxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640767-85-7 | |

| Record name | 2-(Cyclopentyloxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclopentyloxy 4 Methylaniline

Retrosynthetic Analysis and Strategic Disconnections for 2-(Cyclopentyloxy)-4-methylaniline

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. google.comgoogle.com For this compound, two primary disconnections are considered, focusing on the formation of the ether linkage and the introduction of the amine group.

The first key disconnection breaks the cyclopentyl ether bond (C-O bond). This suggests a nucleophilic substitution reaction, such as the Williamson ether synthesis, where an oxygen nucleophile attacks an electrophilic cyclopentyl source. rsc.orgnih.gov This leads to two possible precursor sets: 2-amino-5-methylphenol (B193566) and a cyclopentyl halide (or a related derivative with a good leaving group), or 4-methyl-2-nitrophenol (B89549) and a cyclopentyl halide, followed by reduction of the nitro group.

The second major disconnection targets the amine group on the aromatic ring. This disconnection points towards the reduction of a nitro group, a common and efficient method for the preparation of anilines. This suggests that 1-(cyclopentyloxy)-4-methyl-2-nitrobenzene is a key intermediate. This intermediate can be further disconnected at the ether linkage, leading back to 4-methyl-2-nitrophenol and a cyclopentyl halide.

These disconnections outline two primary linear synthetic strategies, which will be explored in the following sections.

Classical and Established Synthetic Routes to this compound

The classical synthesis of this compound typically involves a multi-step process, leveraging well-established reactions in organic chemistry.

Alkylation Strategies for the Cyclopentyloxy Ether Formation in this compound

The formation of the cyclopentyloxy ether is a crucial step in the synthesis. The Williamson ether synthesis is the most common and versatile method for this transformation. rsc.orgnih.gov This reaction involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction.

In the context of synthesizing this compound, this can be achieved by the O-alkylation of a phenolic precursor. A common starting material is 4-methyl-2-nitrophenol. The phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion. This is followed by the addition of a cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl tosylate.

Table 1: Reagents and Conditions for Williamson Ether Synthesis

| Phenolic Precursor | Base | Cyclopentyl Source | Solvent | Typical Temperature |

| 4-methyl-2-nitrophenol | K₂CO₃, NaH | Cyclopentyl bromide | DMF, Acetonitrile (B52724) | Room Temp to 80 °C |

| 4-methyl-2-nitrophenol | Cs₂CO₃, NaOH | Cyclopentyl tosylate | Acetone, DMSO | Room Temp to 60 °C |

| 2-amino-5-methylphenol | NaH, K₂CO₃ | Cyclopentyl bromide | THF, DMF | Room Temp to 80 °C |

This table presents typical reagents and conditions for the Williamson ether synthesis of related compounds, extrapolated for the synthesis of the target molecule's precursors.

An alternative, though less common, starting material is 2-amino-5-methylphenol. However, the presence of the amino group can complicate the reaction through N-alkylation as a side reaction. To circumvent this, protection of the amino group may be necessary prior to the etherification step.

Reduction and Amination Pathways for the Aniline (B41778) Moiety of this compound

The final step in a common synthetic route to this compound is the reduction of the nitro group of the intermediate, 1-(cyclopentyloxy)-4-methyl-2-nitrobenzene. Catalytic hydrogenation is a widely used and efficient method for this transformation.

This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this reaction, often carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. Other catalysts such as platinum oxide (PtO₂) or Raney nickel can also be employed.

Table 2: Conditions for Catalytic Hydrogenation of Nitroarenes

| Nitroarene | Catalyst | Solvent | Hydrogen Pressure |

| 1-(cyclopentyloxy)-4-methyl-2-nitrobenzene | 10% Pd/C | Ethanol, Ethyl Acetate | 1 - 4 atm |

| 1-(cyclopentyloxy)-4-methyl-2-nitrobenzene | PtO₂ | Methanol (B129727), Acetic Acid | 1 - 3 atm |

| 1-(cyclopentyloxy)-4-methyl-2-nitrobenzene | Raney Nickel | Ethanol | 50 - 100 psi |

This table outlines typical conditions for the catalytic hydrogenation of nitroarenes to form anilines.

Alternative reduction methods include the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. However, these methods often require harsher conditions and can generate more waste compared to catalytic hydrogenation.

Multi-step Convergent and Linear Synthesis Sequences for this compound

The synthesis of this compound can be approached through both linear and convergent strategies.

Modern and Sustainable Approaches in the Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on the development of sustainable and environmentally friendly processes.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways.

For the alkylation step, the use of phase-transfer catalysts can enhance the efficiency of the Williamson ether synthesis, potentially allowing for milder reaction conditions and reduced solvent usage. The choice of a less toxic and more environmentally benign solvent is also a key consideration.

In the reduction of the nitro group, catalytic hydrogenation is generally considered a greener alternative to stoichiometric metal/acid reductions due to higher atom economy and the generation of water as the only byproduct. The use of recyclable catalysts can further enhance the sustainability of this step.

Furthermore, exploring alternative, catalyst- and solvent-free reaction conditions, where feasible, can significantly improve the green credentials of the synthesis. For instance, some amination reactions have been shown to proceed under solvent-free conditions at elevated temperatures. While not yet documented for this specific molecule, such approaches represent an active area of research in green chemistry.

Catalytic Methodologies (e.g., Transition Metal Catalysis, Organocatalysis) in the Formation of this compound

The synthesis of this compound involves the formation of a key ether linkage and the presence of an aniline functional group. The construction of the cyclopentyloxy ether bond on the aromatic ring is a critical step that can be achieved through several catalytic methods, primarily involving transition metals.

Transition Metal Catalysis

Two of the most powerful methods for forming C-O bonds in aryl ethers are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann-Type Coupling: This classical copper-catalyzed reaction involves the coupling of a phenol (B47542) with an alkyl or aryl halide. mdpi.comorientjchem.org In a potential synthesis of the target molecule, 2-amino-5-methylphenol could be reacted with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide). To avoid side reactions with the amine group, it would likely be protected first (e.g., as an amide). The reaction is typically performed in the presence of a copper catalyst (such as CuI or CuO) and a base (like K2CO3 or Cs2CO3) in a polar aprotic solvent like DMF or DMSO. mdpi.comjsynthchem.com Recent advancements have introduced more efficient catalyst systems, including copper nanoparticles and bimetallic catalysts, which can operate under milder conditions. mdpi.com

Buchwald-Hartwig Coupling: While primarily known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions can also be adapted for C-O bond formation. numberanalytics.comnumberanalytics.com This methodology allows for the coupling of aryl halides or triflates with alcohols. A plausible route would involve coupling cyclopentanol (B49286) with a protected 2-bromo-4-methylaniline (B145976) derivative. The catalyst system typically consists of a palladium precursor (e.g., Pd(OAc)2 or Pd(dba)2) and a specialized phosphine (B1218219) ligand (e.g., XPhos, BINAP) that is crucial for reaction efficiency. numberanalytics.comacs.org

A second key transformation is the reduction of a nitro group to form the aniline. A common synthetic strategy would start with 4-methyl-2-nitrophenol. This starting material would first undergo etherification with a cyclopentyl halide via a method like the Williamson ether synthesis or an Ullmann-type reaction, followed by the catalytic hydrogenation of the nitro group. The reduction is frequently accomplished using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. acs.orgrsc.org

| Method | Catalyst System | Typical Substrates | Advantages | Challenges |

|---|---|---|---|---|

| Ullmann Condensation | Cu(I) or Cu(II) salts (e.g., CuI, Cu2O) | Aryl Halide + Alcohol/Phenol | Cost-effective catalyst | Often requires high temperatures, stoichiometric copper, and strong bases. orientjchem.org |

| Buchwald-Hartwig C-O Coupling | Pd precursor + Phosphine Ligand (e.g., Pd(OAc)2 + XPhos) | Aryl Halide/Triflate + Alcohol/Phenol | High functional group tolerance, milder conditions. organic-chemistry.org | Expensive catalyst and ligands, sensitivity to air and moisture. |

| Williamson Ether Synthesis | Base-mediated (e.g., NaH) | Alkoxide + Alkyl Halide | Simple, well-established method. researchgate.net | Limited to specific substrates, not ideal for direct arylation of phenols without prior activation. |

Organocatalysis

While transition metals dominate aryl ether synthesis, organocatalysis presents an alternative, metal-free approach. Diarylprolinol silyl (B83357) ethers, for example, have emerged as general organocatalysts for a wide range of transformations. acs.orgacs.org While direct application to this specific etherification is not widely documented, organocatalysts could potentially be employed in activating the substrates or in alternative synthetic routes. For instance, organocatalytic methods are known for the asymmetric synthesis of various compounds, which could be relevant for creating chiral derivatives. acs.org

Flow Chemistry and Continuous Processing Techniques for this compound Production

The production of fine chemicals and active pharmaceutical ingredients (APIs) is increasingly shifting from traditional batch processing to continuous flow manufacturing. lonza.com This technology offers significant advantages in terms of safety, process control, efficiency, and scalability. rsc.org

A hypothetical continuous process for synthesizing this compound could be designed as a multi-step sequence. For a route starting from 4-methyl-2-nitrophenol, the process might look like this:

Etherification: A stream of 4-methyl-2-nitrophenol dissolved in a suitable solvent would be mixed with a stream containing a base and cyclopentyl bromide. This mixture would then pass through a heated coil reactor or a continuous stirred-tank reactor (CSTR) to form 2-(cyclopentyloxy)-4-methylnitrobenzene. The precise control of temperature and residence time in the flow reactor allows for optimization of the reaction and minimization of byproducts.

In-line Extraction: The output from the first reactor could be directly fed into a liquid-liquid extraction module to remove salts and unreacted starting materials, purifying the nitro-intermediate continuously.

Catalytic Hydrogenation: The purified stream of the nitro-intermediate would then be mixed with hydrogen gas and passed through a packed-bed reactor containing a heterogeneous catalyst, such as Pd/C. acs.orgrsc.org These reactors offer excellent catalyst stability and activity over long periods. The efficient heat transfer in flow reactors is particularly beneficial for managing the exothermic nature of hydrogenation. rsc.org

Final Purification: The resulting stream containing the final product, this compound, could undergo a final in-line purification, such as continuous crystallization or distillation, to yield the high-purity compound.

Optimization of Reaction Parameters and Yields in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring a cost-effective and sustainable process. For the synthesis of this compound, key parameters for both the etherification and nitro-reduction steps would need careful tuning.

Modern optimization strategies often employ Design of Experiments (DoE), a statistical method that allows for the simultaneous variation of multiple factors to identify the optimal reaction conditions more efficiently than the one-variable-at-a-time (OVAT) approach. bristol.ac.uk

Key Parameters for Optimization:

Catalyst and Ligand: For transition metal-catalyzed etherification, screening different metal precursors (e.g., Pd(OAc)2, Pd(dba)2) and ligands (e.g., XPhos, SPhos, BINAP for palladium; various diamines for copper) is critical. The choice of ligand can dramatically affect reaction rate and yield. numberanalytics.comnumberanalytics.com

Base: The strength and type of base (e.g., Cs2CO3, K3PO4, NaOt-Bu) can significantly influence the reaction, particularly in deprotonating the phenol and facilitating the catalytic cycle. numberanalytics.com

Solvent: The polarity and boiling point of the solvent (e.g., THF, DMF, Toluene, Dioxane) can affect substrate solubility and reaction kinetics.

Temperature: Higher temperatures can increase reaction rates but may also lead to catalyst degradation or the formation of side products. Flow chemistry allows for precise temperature control and even superheating of solvents to accelerate reactions safely. rsc.org

| Parameter | Variable | Potential Impact on Yield/Selectivity |

|---|---|---|

| Catalyst Loading | 0.1 - 5 mol% | Higher loading may increase rate but also cost and potential for metal contamination. |

| Ligand Choice | XPhos, RuPhos, SPhos | Bulky, electron-rich ligands often improve coupling with challenging substrates. numberanalytics.com |

| Base | K2CO3, Cs2CO3, K3PO4 | Stronger, non-nucleophilic bases are generally preferred to facilitate deprotonation without side reactions. |

| Temperature | 80 - 120 °C | Optimal temperature balances reaction rate against thermal degradation of catalyst and substrates. |

| Solvent | Toluene, Dioxane, THF | Solvent choice affects solubility and can coordinate to the metal center, influencing catalytic activity. |

Stereoselective Synthesis of Chiral Analogs and Derivatives of this compound

The parent molecule, this compound, is achiral. However, chiral analogs, which could have applications in areas like asymmetric catalysis or medicinal chemistry, can be designed by introducing stereocenters. A common approach would be to introduce substituents on the cyclopentyl ring.

The synthesis of such chiral derivatives requires stereoselective methods to control the three-dimensional arrangement of atoms.

Strategies for Stereoselective Synthesis:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. For instance, a chiral analog could be synthesized starting from a commercially available chiral cyclopentanol derivative. The inherent chirality of the starting material is carried through the synthetic sequence to the final product. Molecular modeling can be a useful tool to predict the stereochemical outcome of reactions involving such chiral precursors. nih.govelsevierpure.com

Asymmetric Catalysis: This powerful strategy uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate.

Transition Metal Catalysis: Chiral ligands can be coordinated to a transition metal (e.g., Rhodium, Ruthenium, Iridium) to create a catalyst that facilitates enantioselective reactions, such as asymmetric hydrogenation of a C=C or C=O bond on a precursor molecule. acs.org

Organocatalysis: Chiral organic molecules, such as chiral phosphoric acids or derivatives of the amino acid proline, can catalyze reactions with high enantioselectivity. acs.org For example, a prochiral ketone precursor could be resolved via a kinetic resolution catalyzed by a chiral guanidinium (B1211019) salt, or a diketone could undergo a stereoselective reductive cycloetherification to form a chiral cyclic ether. acs.orgchemrxiv.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed. This method can be highly effective for controlling stereochemistry in reactions like aldol (B89426) additions or alkylations on a precursor molecule. youtube.com

For example, to synthesize an analog such as (1R,2R)-2-(2-amino-5-methylphenoxy)cyclopentan-1-ol, one might start with cyclopentene (B43876) oxide. A catalytic asymmetric ring-opening reaction with 2-amino-5-methylphenol, using a chiral catalyst, could establish the two adjacent stereocenters on the cyclopentane (B165970) ring in a single, highly selective step.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Cyclopentyloxy 4 Methylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(Cyclopentyloxy)-4-methylaniline

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural determination of organic molecules in solution. For this compound, a detailed analysis of its NMR spectra would provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, offering insights into the connectivity and chemical environment of each atom within the molecule.

Comprehensive 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment of this compound

A comprehensive NMR analysis of this compound would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide initial information on the number of distinct proton environments and their integrations would correspond to the number of protons in each environment. The aromatic protons would appear in the downfield region, while the protons of the cyclopentyl group and the methyl group would be found in the upfield region. The chemical shift of the amine (NH₂) protons can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The aromatic carbons would resonate at lower field compared to the aliphatic carbons of the cyclopentyloxy and methyl groups.

2D NMR Techniques: To definitively assign all signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, within the cyclopentyl ring and potentially between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with the carbon atom to which it is directly attached, allowing for the assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This would be crucial for connecting the cyclopentyloxy group to the aniline (B41778) ring via the ether linkage and for confirming the relative positions of the substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the preferred conformation of the cyclopentyloxy group relative to the aniline ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual experimental values would be necessary for a definitive assignment.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| NH₂ | variable | - |

| Aromatic CH | 6.5 - 7.2 | 110 - 130 |

| Aromatic C-NH₂ | - | 140 - 150 |

| Aromatic C-O | - | 145 - 155 |

| Aromatic C-CH₃ | - | 125 - 135 |

| O-CH (cyclopentyl) | 4.0 - 4.5 | 75 - 85 |

| CH₂ (cyclopentyl) | 1.5 - 2.0 | 20 - 35 |

| CH₃ | 2.2 - 2.5 | 20 - 25 |

Conformational Analysis and Dynamic NMR Studies of this compound

The flexibility of the cyclopentyloxy group allows for different conformations of the molecule. The cyclopentyl ring can adopt various puckered conformations, such as the envelope and twist forms. The orientation of the cyclopentyloxy group relative to the aromatic ring can also vary.

Dynamic NMR studies, involving the acquisition of NMR spectra at different temperatures, could provide insights into the conformational dynamics of this compound. By analyzing changes in the chemical shifts and line shapes of the signals with temperature, it would be possible to determine the energy barriers for conformational exchange processes, such as the ring flipping of the cyclopentyl moiety and rotation around the C-O bond. This information is critical for understanding the molecule's three-dimensional structure and its potential interactions with other molecules.

X-ray Crystallography and Solid-State Structural Characterization of this compound and its Co-crystals/Salts

While NMR spectroscopy provides information about the structure in solution, X-ray crystallography reveals the precise arrangement of atoms in the solid state.

Molecular Packing, Hydrogen Bonding, and Intermolecular Interactions in Crystalline this compound

A single-crystal X-ray diffraction study of this compound would provide detailed information about its crystal structure. This includes the precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would elucidate the intermolecular interactions that govern the molecular packing in the crystal lattice.

Polymorphism and Pseudopolymorphism Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. A study of the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to identify any different crystalline forms.

Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. Investigating the potential for pseudopolymorphism would be important for understanding the compound's behavior in different solvent systems. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to characterize and differentiate between any identified polymorphs or pseudopolymorphs.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Bonding Characteristics of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide insights into bonding characteristics.

The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the various functional groups present in the molecule.

| Functional Group | Characteristic Vibrational Frequencies (cm⁻¹) | Technique |

| N-H stretching (amine) | 3300 - 3500 | FT-IR, Raman |

| C-H stretching (aromatic) | 3000 - 3100 | FT-IR, Raman |

| C-H stretching (aliphatic) | 2850 - 3000 | FT-IR, Raman |

| C=C stretching (aromatic) | 1450 - 1600 | FT-IR, Raman |

| C-N stretching (aromatic) | 1250 - 1350 | FT-IR, Raman |

| C-O stretching (ether) | 1000 - 1300 | FT-IR, Raman |

| N-H bending (amine) | 1550 - 1650 | FT-IR |

A detailed analysis of the vibrational spectra, often aided by computational calculations, can provide a more complete assignment of the observed bands to specific vibrational modes of the molecule. This allows for a comprehensive understanding of the molecule's vibrational properties and can be used to confirm the presence of the expected functional groups and to probe the effects of the substituents on the vibrational frequencies of the aniline ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. For this compound, with a chemical formula of C12H17NO, the theoretical exact mass of the neutral molecule is 191.1310 g/mol . In a typical HRMS experiment, the compound would be ionized, most commonly forming the protonated molecule [M+H]+, and its mass-to-charge ratio (m/z) measured with high precision.

Precise Molecular Formula Determination: The measured m/z of the protonated molecular ion of this compound would be expected to be approximately 192.1383, corresponding to the formula [C12H18NO]+. The high resolution of the mass spectrometer allows for differentiation between this and other potential molecular formulas that might have a similar nominal mass.

Fragmentation Pathway Elucidation: Tandem mass spectrometry (MS/MS) experiments, coupled with HRMS, would be employed to elucidate the fragmentation pathways. By inducing fragmentation of the isolated parent ion, the precise masses of the resulting fragment ions can be determined, providing insights into the molecule's structure. Based on the known fragmentation patterns of anilines and ethers, a plausible fragmentation pathway for this compound can be proposed.

The primary fragmentation events would likely involve the cleavage of the ether bond and transformations involving the aniline moiety.

Proposed Key Fragmentation Steps:

Loss of the Cyclopentyl Group: A common fragmentation pathway for ethers is the cleavage of the C-O bond. For this compound, this would involve the loss of a cyclopentyl radical (•C5H9), leading to the formation of a resonance-stabilized phenoxonium-type ion.

Loss of Cyclopentene (B43876): Another characteristic fragmentation of cycloalkyl ethers is the loss of a neutral alkene via a rearrangement reaction. In this case, the loss of cyclopentene (C5H8) would result in a fragment ion corresponding to 2-hydroxy-4-methylaniline.

Cleavage within the Aniline Ring: Fragmentation of the aromatic ring itself can also occur, though typically requires higher energy. This can lead to the loss of small neutral molecules like HCN.

Benzylic Cleavage: Cleavage of the methyl group from the aromatic ring could also be a minor fragmentation pathway.

Interactive Data Table of Proposed HRMS Fragments:

| Proposed Fragment Ion | Plausible Fragmentation Pathway | Theoretical m/z of Fragment ([M+H]+) |

| [C7H9NO]+• | Loss of cyclopentene (C5H8) | 123.0684 |

| [C7H8N]+ | Loss of the cyclopentyloxy radical (•OC5H9) | 106.0657 |

| [C6H6N]+ | Subsequent loss of CO from the [C7H8NO]+• ion | 92.0500 |

| [C5H9]+ | Formation of the cyclopentyl cation | 69.0704 |

Note: The m/z values are theoretical and would be confirmed by experimental HRMS data.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment of Enantiomerically Enriched Derivatives of this compound

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for the stereochemical analysis of chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral substance.

As this compound itself is not chiral, chiroptical analysis would only be applicable to its enantiomerically enriched derivatives. The introduction of a stereocenter would be necessary for the molecule to exhibit chiroptical properties. For instance, if the cyclopentyl group were substituted to create a chiral center, or if a chiral substituent were introduced elsewhere in the molecule, the resulting enantiomers could be distinguished using CD or ORD spectroscopy.

Currently, there are no reports in the scientific literature describing the synthesis or chiroptical analysis of enantiomerically enriched derivatives of this compound. Therefore, no experimental data is available for this subsection.

Theoretical Application:

Should a chiral derivative of this compound be synthesized, for example, (R)- and (S)-1-(4-methyl-2-aminophenyl)cyclopentanol, the following would apply:

Circular Dichroism (CD) Spectroscopy: The CD spectrum would show positive or negative absorption bands (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the chromophores in the molecule. The two enantiomers would produce mirror-image CD spectra. The sign and intensity of the Cotton effects could be correlated with the absolute configuration of the stereocenter, often with the aid of quantum chemical calculations.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in optical rotation as a function of wavelength. The resulting ORD curve would also be a mirror image for the two enantiomers and could be used to determine the absolute configuration.

Without experimental data, a data table for this section cannot be generated. The investigation into the chiroptical properties of this compound derivatives remains an open area for future research.

Computational Chemistry and Theoretical Investigations of 2 Cyclopentyloxy 4 Methylaniline

Quantum Chemical Calculations on 2-(Cyclopentyloxy)-4-methylaniline

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful avenue for understanding the fundamental electronic and geometric properties of molecules. numberanalytics.com Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict molecular structures, energies, and other properties with a high degree of accuracy. numberanalytics.com

The first step in the computational analysis of a molecule like this compound is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. gmu.edu For a flexible molecule such as this, which contains a rotatable cyclopentyloxy group and a methyl-substituted aniline (B41778) ring, multiple stable conformations, or local minima, are expected to exist. ufba.br

Illustrative Conformational Analysis Data for this compound

This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.

| Conformer | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 180 (anti) | 0.00 | 65.2 |

| 2 | 60 (gauche) | 0.85 | 20.1 |

| 3 | -60 (gauche) | 0.85 | 20.1 |

| 4 | 0 (eclipsed) | 4.50 | 0.1 |

Understanding the electronic structure is key to predicting a molecule's reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. nih.gov

The charge distribution within this compound can be visualized using a Molecular Electrostatic Potential (MEP) map. numberanalytics.comlibretexts.org This map illustrates the regions of positive and negative electrostatic potential on the molecule's surface, which are crucial for understanding intermolecular interactions. uni-muenchen.de Red-colored regions indicate electron-rich areas, which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas, prone to nucleophilic attack. avogadro.cc

Hypothetical Electronic Properties of this compound

This table provides example values for key electronic structure parameters.

| Property | Value (eV) |

| HOMO Energy | -5.25 |

| LUMO Energy | 0.15 |

| HOMO-LUMO Gap | 5.40 |

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.netpsu.edu By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies. acs.org These theoretical spectra can be invaluable for identifying the presence of specific functional groups and for confirming the structure of a synthesized compound. researchgate.net

Predicted Vibrational Frequencies for Key Functional Groups of this compound

This table shows hypothetical vibrational frequencies for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Symmetric Stretch | Amine | 3400 |

| N-H Asymmetric Stretch | Amine | 3500 |

| C-H Stretch (Aromatic) | Aniline Ring | 3050 |

| C-H Stretch (Aliphatic) | Cyclopentyloxy Group | 2950 |

| C-O-C Stretch | Ether | 1100 |

Molecular Dynamics Simulations of this compound in Various Solvent Systems and Condensed Phases

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with the environment. youtube.com By simulating the movement of this compound in different solvents (e.g., water, ethanol (B145695), chloroform), researchers can understand how the solvent affects its conformational preferences and intermolecular interactions. mdpi.com

In the condensed phase, MD simulations can reveal information about the packing of molecules and the nature of intermolecular forces, which are crucial for understanding the properties of the bulk material. nih.gov For instance, the radial distribution function can be calculated to understand the local ordering of solvent molecules around the solute.

Theoretical Prediction of Reactivity and Reaction Pathways Involving this compound

Computational chemistry can be used to predict the reactivity of this compound and to explore potential reaction pathways. nih.gov Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.netresearchgate.net

Furthermore, the MEP map can qualitatively predict sites of electrophilic and nucleophilic attack. mdpi.com For this compound, the electron-rich aniline ring, particularly the amino group and the positions ortho and para to it, would be expected to be reactive towards electrophiles. The oxygen atom of the cyclopentyloxy group, with its lone pairs of electrons, would also be a potential site for electrophilic attack.

Computational Studies of Structure-Property Relationships (excluding biological) for this compound and its Analogs

A key strength of computational chemistry lies in its ability to establish structure-property relationships. umass.eduubc.ca By systematically modifying the structure of this compound—for example, by changing the substituent on the aniline ring or altering the size of the cycloalkoxy group—and calculating the resulting properties, a quantitative structure-property relationship (QSPR) model can be developed. acs.org Such models are invaluable for designing new molecules with desired physical and chemical properties, such as solubility, polarity, and spectroscopic characteristics. researchgate.net

Chemical Reactivity and Derivatization Strategies of 2 Cyclopentyloxy 4 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring of 2-(Cyclopentyloxy)-4-methylaniline

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino (-NH2) and cyclopentyloxy (-O-c-C5H9) groups. Both are ortho, para-directing. The methyl group (-CH3) at the para-position to the amine is also an ortho, para-director, further activating the ring. The positions open for substitution are ortho and meta to the amine group (positions 3, 5, and 6). The directing effects of the substituents would favor substitution at positions 3 and 5.

Halogenation and Nitration Studies of this compound

Halogenation:

Direct halogenation of anilines is often rapid and can lead to multiple substitutions. byjus.com In the case of this compound, reaction with bromine water would likely result in the formation of a poly-brominated product due to the high activation of the ring. byjus.com To achieve mono-substitution, milder conditions and protection of the amine group, for instance by acetylation to form an amide, would be necessary. This attenuates the activating influence of the amino group. libretexts.org

Hypothetical Halogenation Reaction Data:

| Reagent | Product(s) | Conditions |

|---|---|---|

| Br₂ in H₂O | 3,5-Dibromo-2-(cyclopentyloxy)-4-methylaniline | Room Temperature |

Nitration:

Direct nitration of anilines with a mixture of nitric and sulfuric acid is often problematic as the strongly acidic conditions can lead to the protonation of the basic amino group, forming an anilinium ion. byjus.com This protonated group is strongly deactivating and meta-directing, which would lead to a mixture of products and potential oxidation of the ring. libretexts.org A common strategy to overcome this is to first protect the amine group by acetylation. The resulting acetanilide (B955) is then nitrated, which proceeds more controllably, followed by hydrolysis to remove the acetyl group. libretexts.org The bulky cyclopentyloxy group at the ortho position might influence the ortho/para ratio of the nitration product due to steric hindrance, potentially favoring the para-nitro product relative to the amino group (which is the meta position to the cyclopentyloxy group). youtube.com

Hypothetical Nitration Reaction Data:

| Reagent | Intermediate Product | Final Product |

|---|

Reactions Involving the Primary Amine Functionality of this compound

The primary amine group of this compound is a key site for a variety of derivatization reactions.

Acylation, Sulfonylation, and Alkylation to Form Amide and Amine Derivatives of this compound

Acylation:

The primary amine can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the HCl by-product. The steric hindrance from the ortho-cyclopentyloxy group is not expected to significantly impede this reaction.

Representative Acylation Reactions:

| Acylating Agent | Product |

|---|---|

| Acetyl Chloride | N-(2-(Cyclopentyloxy)-4-methylphenyl)acetamide |

Sulfonylation:

Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. Similar to acylation, this reaction is generally efficient for anilines. Recent methods have also explored photoredox-catalyzed sulfonylation of aniline derivatives. nih.govrsc.org

Representative Sulfonylation Reaction:

| Sulfonylating Agent | Product |

|---|

Alkylation:

Direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the product amine is often more nucleophilic than the starting amine. libretexts.org More controlled N-alkylation can be achieved through reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction. masterorganicchemistry.com

Formation of Imines, Schiff Bases, and other Condensation Products from this compound

This compound, as a primary amine, can undergo condensation reactions with aldehydes and ketones to form imines, which are also known as Schiff bases. researchgate.netrsc.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. researchgate.net The term "anil" is sometimes used for imines derived from aniline. masterorganicchemistry.com Aniline itself can act as a nucleophilic catalyst for imine formation in aqueous solutions. researchgate.netacs.org

Hypothetical Imine Formation Reactions:

| Carbonyl Compound | Product (Imine/Schiff Base) |

|---|---|

| Benzaldehyde | (E)-N-Benzylidene-2-(cyclopentyloxy)-4-methylaniline |

Diazotization and Azo Coupling Reactions of this compound

Diazotization:

Primary aromatic amines react with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form diazonium salts. This process is known as diazotization. wikipedia.org The resulting diazonium salt of this compound would be a versatile intermediate for various substitution reactions.

Azo Coupling:

The formed diazonium salt can then act as an electrophile in an azo coupling reaction with an activated aromatic compound, such as a phenol (B47542) or another aniline derivative, to form an azo compound. masterorganicchemistry.comorganic-chemistry.org These compounds are often intensely colored and are used as dyes. nih.govnih.gov The coupling typically occurs at the para position of the coupling partner. organic-chemistry.org For anilines as coupling partners, the reaction at the nitrogen atom can compete with the reaction at the carbon atom. stackexchange.com

Hypothetical Azo Coupling Reaction:

| Diazonium Salt from this compound | Coupling Agent | Azo Dye Product |

|---|

Chemical Transformations at the Ether Linkage of this compound

The ether linkage in this compound is a key site for chemical modification, allowing for the introduction of diverse functionalities.

Ether Cleavage Reactions and Conditions

The cleavage of the ether bond in this compound can be achieved under various conditions, typically involving strong acids. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, which enhances its leaving group ability. masterorganicchemistry.comyoutube.com Depending on the structure of the ether, the subsequent nucleophilic attack can follow either an S(_N)1 or S(_N)2 pathway. masterorganicchemistry.com For ethers of primary alcohols, the S(_N)2 mechanism is favored. masterorganicchemistry.com

Common reagents for ether cleavage include strong hydrohalic acids like hydrogen iodide (HI) and hydrogen bromide (HBr). masterorganicchemistry.comyoutube.com These reactions often require heat to proceed at a reasonable rate. masterorganicchemistry.com The choice of acid and reaction conditions can be influenced by the substitution pattern of the carbon atom attached to the ether oxygen. youtube.com

| Reagent | Conditions | Mechanism | Products |

| HI or HBr | Strong acid, heat | S(_N)2 for primary/methyl ethers | Alcohol and alkyl halide |

| Strong Acid (e.g., H₂SO₄) | Heat | S(_N)1 for tertiary ethers | Alcohol and alkene (via E1) |

This table summarizes general ether cleavage reactions and may not be specific to this compound.

Rearrangement Studies of the Cyclopentyloxy Group

While specific rearrangement studies on the cyclopentyloxy group of this compound are not extensively documented in the provided search results, rearrangement reactions are a known phenomenon in carbocation chemistry, which can be relevant during certain ether cleavage reactions, particularly those proceeding through an S(_N)1 mechanism.

Metal-Catalyzed Cross-Coupling Reactions Utilizing Derivatives of this compound

Derivatives of this compound, particularly those halogenated on the aromatic ring, are valuable substrates for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Couplings

Palladium catalysts are widely used for various cross-coupling reactions. youtube.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. libretexts.orgnih.gov It is known for its mild reaction conditions and the commercial availability of many boronic acids. nih.gov For derivatives of this compound, this reaction would typically involve a halogenated version of the aniline coupling with a suitable boronic acid or ester. nih.gov The reaction is generally tolerant of a wide range of functional groups. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically requires a palladium catalyst and a copper(I) co-catalyst. wikipedia.orggold-chemistry.org Derivatives of this compound, such as the corresponding aryl iodides or bromides, could be coupled with various alkynes using this method. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org While this compound is itself an amine, derivatives of this compound (e.g., a di-halo substituted version) could undergo further amination reactions. This reaction has seen significant development, with various generations of catalysts allowing for a broad substrate scope under mild conditions. wikipedia.orgcapes.gov.br

| Coupling Reaction | Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organohalide + Organoboron | Pd catalyst, Base | C-C |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkyne) |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd catalyst, Ligand, Base | C-N |

This table provides a general overview of palladium-catalyzed coupling reactions.

Copper-Catalyzed and Other Transition Metal-Catalyzed Transformations

Copper-catalyzed reactions offer a valuable alternative and complement to palladium-catalyzed transformations.

Copper-Catalyzed Coupling Reactions: Copper catalysts are used in various coupling reactions, including the formation of C-N and C-C bonds. For example, copper-catalyzed tandem cyclization reactions of aminoalkynes with other alkynes have been developed to construct complex heterocyclic scaffolds. nih.gov Copper can also catalyze the propargylation of nitroalkanes. nih.gov

Other Transition Metals: While palladium is dominant, other transition metals like nickel can also catalyze reactions such as the Mizoroki-Heck reaction. diva-portal.org

Synthesis of Advanced Synthetic Intermediates and Novel Chemical Scaffolds from this compound

The functional groups present in this compound and its derivatives make it a versatile starting material for the synthesis of more complex molecules.

The aniline moiety can be transformed into a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring. For instance, diazonium salts can be used in Sonogashira couplings to introduce alkyne functionalities. wikipedia.org

The combination of the ether linkage and the amino group allows for the construction of heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of spiroindolines and other complex scaffolds, which are present in biologically active natural products. diva-portal.org Furthermore, the products of cross-coupling reactions, such as the resulting biaryls or enynes, can serve as precursors for the synthesis of larger, more complex molecular architectures, including polymers and materials with interesting electronic and optical properties. gold-chemistry.org

Mechanistic Studies Involving 2 Cyclopentyloxy 4 Methylaniline

Kinetic and Thermodynamic Studies of Chemical Reactions Involving 2-(Cyclopentyloxy)-4-methylaniline

There are no available studies detailing the kinetic parameters, such as rate constants, activation energies, or reaction orders, for any chemical transformation involving this compound. Consequently, a data table of these properties cannot be compiled. Similarly, thermodynamic data, including enthalpy, entropy, and Gibbs free energy changes for reactions involving this compound, have not been reported. Such data is fundamental for predicting reaction spontaneity and equilibrium positions.

Elucidation of Reaction Mechanisms via Spectroscopic Monitoring, Isotopic Labeling, and Trapping Experiments with this compound

The scientific literature lacks any reports on the use of common mechanistic elucidation techniques to study reactions of this compound. There are no published studies employing spectroscopic methods like NMR or IR to monitor the progress of its reactions, nor are there any accounts of isotopic labeling experiments to trace the fate of atoms during its transformations. Furthermore, trapping experiments to identify reactive intermediates have not been described for this compound.

Influence of Solvents, Temperature, and Catalysts on the Reactivity and Selectivity of this compound Transformations

Information regarding how different reaction conditions affect the transformations of this compound is not available. There are no studies that systematically investigate the influence of solvent polarity, temperature variations, or the presence of catalysts on the reaction rates and the distribution of products. Without such fundamental research, the optimization of synthetic routes involving this compound remains a matter of trial and error.

Transition State Analysis and Reaction Coordinate Studies for Processes Involving this compound

Computational and experimental analyses of transition states and reaction coordinates provide deep insights into the energy landscape of a chemical reaction. However, no such studies have been published for this compound. The geometries and energies of transition states, which are crucial for understanding reaction barriers and selectivity, remain unknown for reactions involving this specific molecule.

Applications of 2 Cyclopentyloxy 4 Methylaniline in Chemical Synthesis and Materials Science

Role as a Key Building Block and Intermediate in the Synthesis of Complex Organic Molecules

The structural features of 2-(Cyclopentyloxy)-4-methylaniline, namely the presence of a reactive amino group, an aromatic ring, and a bulky cyclopentyloxy substituent, make it a valuable intermediate in the synthesis of more complex organic molecules. The amino group can be readily diazotized and converted into a wide range of other functional groups, or it can participate in coupling reactions to form larger molecular frameworks. The electronic nature of the aromatic ring, influenced by both the electron-donating amino and cyclopentyloxy groups and the methyl group, directs the regioselectivity of electrophilic substitution reactions.

While specific, large-scale industrial syntheses prominently featuring this compound as a key building block are not widely documented in publicly available literature, its utility can be inferred from established synthetic methodologies. For instance, its structure is analogous to other substituted anilines that serve as precursors in the synthesis of pharmaceuticals and agrochemicals. The cyclopentyloxy group, in particular, can impart increased lipophilicity to a target molecule, potentially influencing its biological activity or solubility in nonpolar environments.

Development and Application of this compound Derivatives as Ligands in Asymmetric Catalysis

The development of chiral ligands is a central theme in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Aniline (B41778) derivatives are often used as precursors for the synthesis of privileged ligand scaffolds. While there is a lack of specific research detailing the use of this compound in the development of ligands for asymmetric catalysis, its structure presents several possibilities.

The amino group could be functionalized to create bidentate or tridentate ligands. For example, reaction with chiral epoxides could yield chiral amino alcohol ligands. Alternatively, condensation with chiral aldehydes could lead to the formation of Schiff base ligands. The steric bulk of the cyclopentyloxy group could play a crucial role in creating a specific chiral environment around a metal center, thereby influencing the stereochemical outcome of a catalyzed reaction.

| Potential Ligand Type | Synthetic Precursor | Potential Metal Coordination |

| Chiral Amino Alcohol | This compound, Chiral Epoxide | Transition metals (e.g., Ti, Ru, Rh) |

| Chiral Schiff Base | This compound, Chiral Aldehyde | Transition metals (e.g., Cu, Pd, Ni) |

| Chiral Phosphine-Amine | Functionalized this compound | Transition metals (e.g., Rh, Ir, Pd) |

Incorporation of this compound into Polymeric Materials (e.g., Polyimides, Polyamides, Polyurethanes)

The incorporation of functional monomers into polymers is a well-established strategy for tailoring their properties. The bifunctional nature of this compound (an amino group and an aromatic ring) makes it a potential candidate for inclusion in various polymer systems, although specific examples are not prevalent in the literature.

In the context of polyimides , which are known for their exceptional thermal stability and mechanical strength, a diamine derivative of this compound could be synthesized and subsequently polymerized with a dianhydride. The bulky cyclopentyloxy group could potentially disrupt polymer chain packing, leading to increased solubility and processability of the resulting polyimide, a common challenge with this class of polymers.

For polyamides , the amino group of this compound could react with a dicarboxylic acid or its derivative. The resulting polyamide would feature pendant cyclopentyloxy groups, which could influence properties such as moisture absorption and surface energy.

In the synthesis of polyurethanes , a diol derivative of this compound could be reacted with a diisocyanate. The resulting polyurethane would have the cyclopentyloxy moiety incorporated into its backbone, potentially affecting its flexibility, thermal properties, and degradation profile.

Potential Applications of this compound Derivatives in Optoelectronic Materials and Devices (e.g., as part of conjugated systems, fluorescent probes)

Aniline derivatives are frequently employed in the synthesis of organic electronic materials due to the electron-donating nature of the amino group, which can be leveraged to tune the electronic properties of conjugated systems. While direct applications of this compound in this field are not well-documented, its structure suggests potential.

Derivatives of this compound could be incorporated into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The cyclopentyloxy group could enhance the solubility of these materials in organic solvents, facilitating their processing from solution. Furthermore, the electronic and steric properties of this substituent could influence the solid-state packing and, consequently, the charge transport properties and photophysical behavior of the material.

As a component of a fluorescent probe , the aniline nitrogen could be part of a donor-pi-acceptor system. The fluorescence properties of such a probe could be sensitive to the local environment, such as polarity or the presence of specific analytes. The cyclopentyloxy group could modulate the photophysical properties and cellular uptake of the probe.

| Potential Optoelectronic Application | Role of this compound Derivative | Potential Advantage |

| Organic Light-Emitting Diodes (OLEDs) | Component of a hole-transporting material or emissive layer | Improved solubility and processability |

| Organic Photovoltaics (OPVs) | Donor material in the active layer | Enhanced solubility and morphological control |

| Fluorescent Probes | Core structure of a donor-pi-acceptor fluorophore | Tunable photophysical properties and biocompatibility |

Precursor for the Synthesis of Dyes and Pigments (excluding biological staining applications)

The synthesis of azo dyes, a major class of synthetic colorants, traditionally involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component. This compound can serve as the amine component in this reaction. The resulting azo dyes would have a 2-(cyclopentyloxy)-4-methylphenyl group as part of their chromophore.

The color of the resulting dye would be influenced by the electronic properties of the substituents on the aromatic rings and the nature of the coupling partner. The cyclopentyloxy group, being an electron-donating group, would likely have a bathochromic (red-shifting) effect on the absorption maximum of the dye compared to an unsubstituted analogue. The bulky nature of this group could also improve the lightfastness and solubility of the dye in certain media. While specific commercial dyes based on this precursor are not widely known, the fundamental chemistry for their synthesis is well-established.

Analytical Chemistry Methodologies for 2 Cyclopentyloxy 4 Methylaniline

Chromatographic Methods for Separation and Purity Assessment of 2-(Cyclopentyloxy)-4-methylaniline

Chromatographic techniques are paramount for separating this compound from starting materials, by-products, and degradation products. nih.gov The choice of method depends on the volatility of the analyte and the required selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A stability-indicating HPLC method can be developed to separate the main compound from its potential impurities. researchgate.net

Method Development Strategy: The development of a robust HPLC method involves the systematic optimization of several parameters. Due to the basic nature of the aniline (B41778) moiety, peak tailing can be a challenge. lcms.cz Therefore, method development often focuses on selecting a suitable column and mobile phase pH to ensure good peak shape and resolution.

A reversed-phase approach is typically the first choice. A C18 column is often selected for its hydrophobicity, which is suitable for retaining the nonpolar cyclopentyloxy and methylphenyl groups of the molecule. To achieve symmetrical peaks for the basic aniline, a mobile phase with a pH in the mid to high range (e.g., pH 8-10) or a low pH with an appropriate buffer can be used on a high-stability column. lcms.cz

A scouting gradient from a low to a high percentage of organic solvent (like acetonitrile (B52724) or methanol) is an effective starting point to determine the approximate elution conditions. biomedres.us Based on the results of the scouting run, a more optimized gradient or an isocratic method can be developed to achieve adequate separation of all relevant compounds. Detection is typically performed using a UV detector, set at a wavelength where the analyte exhibits significant absorbance.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| Column | High-stability C18 (e.g., ZORBAX Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm | Provides good retention for the analyte and is stable at neutral to high pH, which improves peak shape for amines. lcms.cz |

| Mobile Phase A | 10 mM Ammonium (B1175870) Bicarbonate in Water, pH 8.5 | A volatile buffer suitable for LC-MS, with a pH that keeps the aniline moiety in its neutral form to prevent peak tailing. |

| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength. |

| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 85% B; 15-17 min: 85% B; 17-18 min: 85% to 30% B; 18-22 min: 30% B | A representative gradient to elute the main peak and separate it from more or less polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 35 °C | Elevated temperature can improve efficiency and reduce viscosity. |

| Detector | UV Diode Array Detector (DAD) at 240 nm | Allows for peak purity assessment and quantification at a wavelength of likely absorbance for the aniline chromophore. |

| Injection Volume | 5 µL | A typical volume to avoid column overload while ensuring adequate sensitivity. |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. This method is highly effective for identifying and quantifying impurities, including residual solvents. nih.gov

Method Development Strategy: A GC-MS method can be developed for the determination of this compound and related volatile impurities. google.comresearchgate.net The sample is typically dissolved in a volatile organic solvent and injected into the GC. The choice of the capillary column is critical; a low-to-mid polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), is often suitable for separating aromatic amines.

The temperature program of the GC oven is optimized to ensure separation between the analyte and any potential impurities. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target compound, using characteristic fragment ions. nist.gov For the analysis of residual solvents, headspace GC is the preferred technique, where volatile compounds are sampled from the vapor phase above the sample, preventing contamination of the system with the non-volatile analyte.

Table 2: Representative GC-MS Method Parameters

| Parameter | Condition | Rationale |

| Column | Fused Silica Capillary Column (e.g., DB-1MS), 30 m x 0.25 mm ID, 0.25 µm film thickness | An inert and low-polarity column suitable for the analysis of aromatic compounds. nist.gov |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Initial: 150 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min | A temperature program designed to elute the analyte in a reasonable time with good peak shape. |

| Injector | Split/Splitless, 280 °C, Split ratio 20:1 | High temperature ensures complete vaporization; split injection prevents column overload. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte before reaching the ion source. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Detection | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode | Provides high selectivity and sensitivity for quantitative analysis. nist.gov |

| Monitored Ions | m/z 191 (M+), 122, 107 | The molecular ion and key fragment ions for positive identification and quantification. |

Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and is considered a "greener" technique than HPLC due to reduced organic solvent consumption. It is particularly adept at separating complex mixtures. science-softcon.de

Method Development Strategy: For a compound like this compound, SFC can be a powerful tool, especially if chiral purity is a concern (though the compound itself is not chiral, chiral precursors might be used in its synthesis). The primary mobile phase is supercritical CO2, modified with a small amount of an organic solvent (e.g., methanol (B129727), ethanol) to adjust analyte retention and selectivity. An amine additive in the modifier may be required to achieve good peak shapes for basic analytes.

Table 3: Potential SFC Method Parameters

| Parameter | Condition | Rationale |

| Column | Achiral (e.g., Diol, 2-Ethylpyridine) or Chiral (e.g., Chiralpak series) if needed | Column choice depends on the separation goal (achiral purity vs. chiral separation). |

| Mobile Phase | Supercritical CO2 with a Methanol modifier (e.g., 5-40% gradient) | CO2 is the primary mobile phase; methanol is a common modifier to elute polar compounds. |

| Flow Rate | 3.0 mL/min | Typical flow rate for analytical SFC. |

| Back Pressure | 150 bar | Maintains the CO2 in a supercritical state. |

| Column Temperature | 40 °C | Influences fluid density and selectivity. |

| Detector | UV-DAD at 240 nm | Compatible with SFC and provides spectral information. |

Spectrophotometric Quantification Techniques for this compound

Spectrophotometric methods are often used for the rapid quantification of a compound in a solution, provided there are no interfering substances that absorb at the same wavelength.

UV-Visible (UV-Vis) spectroscopy is a simple and rapid method for determining the concentration of this compound in a pure solution. The molecule's aromatic ring and aniline functional group constitute a chromophore that absorbs UV light. The absorbance is directly proportional to the concentration, following the Beer-Lambert law.

Methodology: A solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol. The UV spectrum is recorded (typically from 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Based on structurally similar compounds like methylaniline, the λmax is expected to be in the 230-250 nm and/or 280-300 nm range. researchgate.net A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 4: Projected UV-Vis Spectroscopic Data

| Parameter | Projected Value | Note |

| Solvent | Ethanol | Common solvent with good UV transparency. |

| λmax 1 | ~240 nm | Expected primary absorption band based on the aniline chromophore. researchgate.net |

| λmax 2 | ~290 nm | Expected secondary absorption band. |

| Molar Absorptivity (ε) | To be determined experimentally | A key parameter for quantification using the Beer-Lambert Law (A = εbc). |

| Linear Range | To be determined experimentally | The concentration range over which absorbance is directly proportional to concentration. |

Fluorometric methods offer significantly higher sensitivity than UV-Vis spectroscopy and are suitable for trace analysis. While some aromatic amines are naturally fluorescent, their fluorescence quantum yield can often be low. nih.gov

Methodology: For trace quantification of this compound, a method involving derivatization with a fluorescent tag is often employed. Reagents like fluorescamine (B152294) or dansyl chloride react with the primary amine group to produce a highly fluorescent derivative. nih.gov The reaction product can then be excited at its specific excitation wavelength, and the resulting fluorescence emission is measured at its emission maximum. The intensity of the fluorescence is proportional to the concentration of the analyte. This approach allows for detection at very low levels, potentially in the sub-picomolar range. nih.gov Another strategy involves using specific probes that exhibit a "turn-on" fluorescence response upon reacting with amines. rsc.org

Table 5: Conceptual Fluorometric Method Parameters

| Parameter | Condition | Rationale |

| Derivatizing Agent | Fluorescamine | Reacts rapidly with primary amines to form a highly fluorescent product. nih.gov |

| Reaction Conditions | Aqueous buffer (pH ~8-9) | Optimal pH for the reaction between fluorescamine and primary amines. |

| Excitation Wavelength (λex) | ~390 nm (for fluorescamine derivative) | To be determined experimentally for the specific derivative. |

| Emission Wavelength (λem) | ~475 nm (for fluorescamine derivative) | To be determined experimentally for the specific derivative. |

| Detector | Spectrofluorometer | Instrument capable of measuring fluorescence intensity. |

| Application | Trace-level quantification in various matrices. | High sensitivity makes it suitable for detecting minute quantities. nih.gov |

Advanced Hyphenated Techniques for Comprehensive Analysis of this compound and its Impurities

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex chemical mixtures. For this compound, these techniques provide the necessary selectivity and sensitivity to identify and quantify the main component as well as any process-related impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of this compound. The choice between GC-MS and LC-MS/MS often depends on the volatility and thermal stability of the analyte and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. epa.gov For this compound, which possesses a moderate boiling point, GC-MS can provide excellent separation and sensitive detection. A typical GC-MS method would involve the injection of the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. The mass spectrometer then ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis.

A potential advantage of GC-MS is the high-resolution separation offered by capillary columns and the availability of extensive mass spectral libraries for compound identification. epa.gov However, derivatization may sometimes be necessary to improve the volatility and chromatographic behavior of aniline derivatives. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the cornerstone for the analysis of a wide range of pharmaceutical compounds and their impurities, including aromatic amines. nih.govnih.govresearchgate.netsigmaaldrich.com This technique is particularly advantageous for compounds that are not amenable to GC analysis due to low volatility, thermal instability, or high polarity. nih.gov LC-MS/MS combines the high separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a C18 or a phenyl-hexyl column to achieve separation from its impurities. nih.gov The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium formate (B1220265) to improve peak shape and ionization efficiency. d-nb.inforesearchgate.net

The mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, provides highly selective and sensitive detection. In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM) in triple quadrupole instruments, significantly enhances selectivity and reduces background noise, allowing for the accurate quantification of trace-level impurities. researchgate.net

Here is an interactive data table summarizing hypothetical LC-MS/MS parameters for the analysis of this compound and a potential impurity, 4-methylaniline.

| Parameter | This compound | 4-methylaniline (Impurity) |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |